
3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate typically involves the reaction of ethoxyamine with carbon disulfide to form an intermediate, which is then cyclized to produce the thiadiazole ringThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various alkyl or aryl-substituted thiadiazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of pesticides and herbicides due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in DNA replication, leading to the disruption of cell division and growth. The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,3-Thiadiazole: Exhibits similar bioactive properties but with different substitution patterns.
1,2,5-Thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methylcarbamate groups enhance its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H9N3O3S |
|---|---|
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
(3-ethoxy-1,2,4-thiadiazol-5-yl) N-methylcarbamate |
InChI |
InChI=1S/C6H9N3O3S/c1-3-11-4-8-6(13-9-4)12-5(10)7-2/h3H2,1-2H3,(H,7,10) |
Clave InChI |
FTWGFTBAQDBRHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NSC(=N1)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



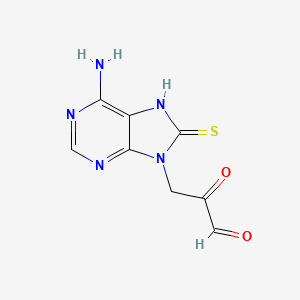
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)

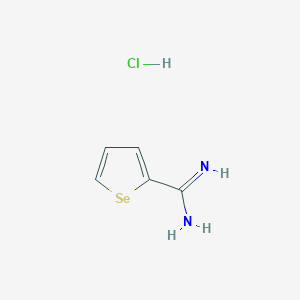
![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)


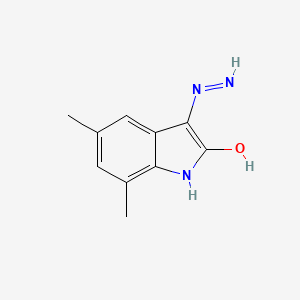
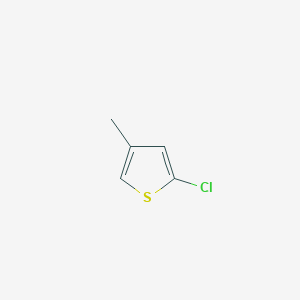
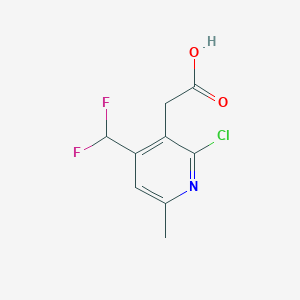
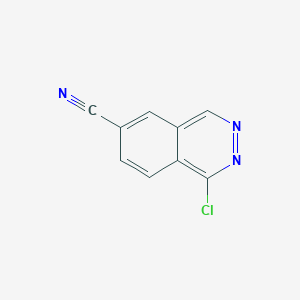
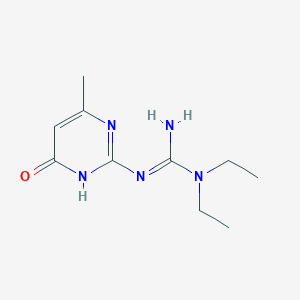
![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)
